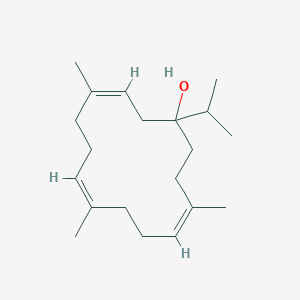

Serratol

Beschreibung

Eigenschaften

CAS-Nummer |

67814-27-1 |

|---|---|

Molekularformel |

C20H34O |

Molekulargewicht |

290.5 g/mol |

IUPAC-Name |

(1S,3E,7E,11E)-4,8,12-trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol |

InChI |

InChI=1S/C20H34O/c1-16(2)20(21)14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,16,21H,6-7,9-10,13-15H2,1-5H3/b17-8+,18-12+,19-11+/t20-/m1/s1 |

InChI-Schlüssel |

ZVWXZFYWLABNOW-UYSOGGTPSA-N |

Isomerische SMILES |

C/C/1=C/CC/C(=C\CC(CC/C(=C\CC1)/C)(C(C)C)O)/C |

Kanonische SMILES |

CC1=CCCC(=CCC(CCC(=CCC1)C)(C(C)C)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Serratiopeptidase: A Core Mechanism of Action in Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Serratiopeptidase, a proteolytic enzyme derived from the non-pathogenic enterobacterium Serratia marcescens E-15, has garnered significant attention for its multifaceted therapeutic properties, particularly its potent anti-inflammatory, anti-edemic, fibrinolytic, and analgesic effects. This technical guide provides a comprehensive overview of the core mechanisms through which serratiopeptidase modulates the inflammatory response. It delves into its direct proteolytic action on inflammatory mediators, its influence on key signaling pathways such as the cyclooxygenase (COX) pathway, its ability to modulate cytokine and chemokine expression, and its efficacy in disrupting bacterial biofilms that contribute to chronic inflammation. This document synthesizes quantitative data from various studies, details key experimental protocols for its evaluation, and provides visual representations of its mechanisms of action to support further research and drug development.

Core Mechanisms of Anti-Inflammatory Action

Serratiopeptidase exerts its anti-inflammatory effects through a combination of proteolytic and modulatory activities at the molecular and cellular levels.

Proteolytic, Fibrinolytic, and Anti-Edemic Effects

The primary mechanism of serratiopeptidase is its enzymatic ability to break down proteins.[1] In inflamed tissues, it selectively targets and hydrolyzes non-living proteinaceous matter, including fibrin (B1330869) and other abnormal exudates.[1][2] This action has several consequences:

-

Fibrinolysis : Serratiopeptidase effectively degrades fibrin, a key protein involved in blood clotting and the formation of the inflammatory barrier.[3] This fibrinolytic activity helps to reduce the viscosity of exudates, facilitating their drainage and improving microcirculation at the site of inflammation.[3][4][[“]]

-

Anti-Edemic Action : By breaking down excess fibrin and other proteins that contribute to fluid buildup in tissues, serratiopeptidase reduces edema (swelling).[2][[“]] It helps decrease capillary permeability induced by inflammatory mediators, further limiting fluid accumulation.[4][6]

Hydrolysis of Pro-Inflammatory Mediators

Serratiopeptidase directly targets and hydrolyzes several key peptides that mediate pain and swelling:

-

Bradykinin : It is known to hydrolyze bradykinin, a potent pain-inducing amine, thereby contributing to its analgesic effect.[2][4][7]

-

Histamine (B1213489) and Serotonin : The enzyme can also break down histamine and serotonin, which are involved in increasing vascular permeability and pain signaling.[4][7] By reducing the levels of these mediators, serratiopeptidase helps to alleviate pain and swelling.[8]

Modulation of Inflammatory Cytokines and Chemokines

Serratiopeptidase has been shown to regulate the expression and release of key signaling molecules that orchestrate the inflammatory response. It can significantly decrease the production of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in inflamed tissues.[9][10] Furthermore, it reduces the expression of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine responsible for recruiting monocytes to the site of inflammation.[9][10] This modulation helps to dampen the overall inflammatory cascade and prevent the progression to a chronic state.

Influence on the Cyclooxygenase (COX) Pathway

The enzyme demonstrates a strong affinity for cyclooxygenase (COX) enzymes, COX-I and COX-II.[4][6][11] These enzymes are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of pain and inflammation.[6] By binding to and acting on the COX pathway, serratiopeptidase suppresses the release of prostaglandins, contributing significantly to its anti-inflammatory and analgesic properties.[4][6] It does not, however, appear to act on the lipooxygenase (LOX) pathway.[4][6]

Modification of Cell Surface Adhesion Molecules

Serratiopeptidase can modify cell-surface adhesion molecules that guide the migration of inflammatory cells, such as neutrophils and other lymphocytes, to the site of injury.[7][12] By altering these molecules, it regulates and reduces the recruitment of immune cells, thereby limiting the cellular component of the inflammatory response.[8][12]

Anti-Biofilm Activity

Bacterial biofilms are a major contributor to persistent and chronic infections, which are often associated with chronic inflammation. Serratiopeptidase has demonstrated significant efficacy in both preventing the formation of and disrupting established bacterial biofilms from pathogens like Staphylococcus aureus and Escherichia coli.[13][14][15] It is thought to act as a "biological nanodrill," degrading components of the biofilm's extracellular matrix.[7] This action not only helps resolve biofilm-associated inflammation but also enhances the efficacy of co-administered antibiotics by allowing them to penetrate the bacterial colony.[1][12]

Quantitative Efficacy Data

The following tables summarize quantitative data on the various therapeutic activities of serratiopeptidase from preclinical and in vitro studies.

Table 1: Fibrinolytic and Proteolytic Activity of Serratiopeptidase

| Parameter | Value | Source |

| Fibrinolytic Activity | 1295 U/mg | [16][17] |

| Specific Fibrinolytic Activity | 3867 U/mg of protein | [16][17] |

| Proteolytic Activity (Casein) | 2800 U/mg | [17] |

Table 2: In Vitro Anti-Biofilm Activity of Serratiopeptidase

| Target Organism | Metric | Value | Source |

| Escherichia coli | IC₅₀ (Inhibition) | 14.2 ng/mL | [13] |

| Escherichia coli | EC₅₀ (Disruption) | 7.65 ng/mL | [13] |

| Staphylococcus aureus (MSSA) | Biofilm Inhibition | Significant at >0.03 µg/mL | [14] |

| Staphylococcus aureus (MRSA) | Biofilm Inhibition | Significant at >2 µg/mL | [14] |

Table 3: Modulation of Inflammatory Markers by Serratiopeptidase

| Marker | Model System | Effect | Source |

| IL-1, IL-2, IL-6, TNF-α | LPS-induced vascular inflammation in mice | Significantly decreased production | [9] |

| MCP-1 | LPS-induced vascular inflammation in mice | Reduced expression and activity | [9][10] |

| C-reactive protein | Carrageenan-induced paw edema in rats | Significantly lower levels than control | [6] |

| Myeloperoxidase | Carrageenan-induced paw edema in rats | Decreased levels | [6] |

Key Experimental Protocols

Caseinolytic Assay for Proteolytic Activity

This assay is the most common method for quantifying the enzymatic activity of serratiopeptidase.[18]

-

Principle : The assay measures the ability of serratiopeptidase to hydrolyze the protein substrate casein over a specific period. The reaction is stopped by adding a protein precipitant like trichloroacetic acid (TCA). The amount of soluble, non-precipitated peptide fragments (containing tyrosine) in the filtrate is then quantified spectrophotometrically.[18][19][20] One unit of activity is typically defined as the amount of enzyme that liberates a specific amount of tyrosine per minute under defined conditions.[21]

-

Reagents :

-

Casein solution (e.g., 1.2 g in 100 mL of buffer).[20]

-

Buffer: Sodium borate-hydrochloric acid buffer (pH 9.0).[20]

-

Serratiopeptidase test solution.

-

Protein precipitating solution: Trichloroacetic acid (TCA) (e.g., 18g TCA, 30g Sodium Acetate, 20mL Glacial Acetic Acid in 100mL water).[20]

-

Folin's reagent and Sodium Carbonate solution for colorimetric detection.[20]

-

-

Procedure :

-

Pre-incubate the serratiopeptidase test solution at 37°C for 5 minutes.[20]

-

Add the pre-warmed casein substrate solution, mix immediately, and incubate the reaction mixture at 37°C for 20-30 minutes.[19][20]

-

Terminate the reaction by adding the protein precipitating solution (TCA).[20]

-

Allow the mixture to stand at 37°C for another 30 minutes to ensure complete precipitation of unhydrolyzed casein.[20]

-

Filter the mixture to separate the precipitated casein.

-

Take an aliquot of the clear filtrate and add sodium carbonate solution, followed by Folin's reagent.[20]

-

After a final incubation period, measure the absorbance of the resulting color at 660 nm.[20]

-

Calculate the enzyme activity by comparing the sample absorbance to a standard curve prepared with L-tyrosine.[20]

-

Fibrin Plate Assay for Fibrinolytic Activity

This method provides a qualitative and semi-quantitative measure of fibrinolytic activity.

-

Principle : A solution of fibrinogen and thrombin is poured into a petri dish to form a fibrin clot gel. A sample of serratiopeptidase is placed on the plate. The enzyme diffuses into the gel and lyses the fibrin, creating a clear zone. The diameter of this clear zone is proportional to the fibrinolytic activity of the enzyme.[16]

-

Procedure :

-

Prepare a fibrin plate by mixing fibrinogen and thrombin solutions in a petri dish and allowing it to solidify.

-

Create a small well in the center of the fibrin plate or apply a known volume of the serratiopeptidase solution directly onto the surface.

-

Incubate the plate at 37°C for a set period (e.g., 18 hours).[16]

-

Measure the diameter of the clear, lysed zone around the sample application point.

-

Compare the zone diameter to that produced by a standard fibrinolytic agent (e.g., urokinase) to quantify the activity in standardized units (U/mg).[16]

-

In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a classic and widely used animal model to evaluate the anti-inflammatory activity of compounds.

-

Principle : A localized, acute inflammation is induced in the paw of a rat by injecting carrageenan, an irritating polysaccharide. The volume of the paw is measured before and at various time points after the injection. The ability of a test compound, like serratiopeptidase, to reduce the increase in paw volume (edema) compared to a control group is a measure of its anti-inflammatory activity.[7]

-

Procedure :

-

Fast animals (e.g., Albino rats) overnight.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer serratiopeptidase orally at a specified dose (e.g., 10 mg/kg).[7] A control group receives a vehicle, and a positive control group may receive a known anti-inflammatory drug like diclofenac.[7]

-

After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups relative to the control group at each time point.

-

Signaling Pathways and Workflows

Caption: Serratiopeptidase intervention in key inflammatory pathways.

Caption: Experimental workflow for a caseinolytic assay.

References

- 1. What is the mechanism of Serrapeptase? [synapse.patsnap.com]

- 2. amberlife.net [amberlife.net]

- 3. Serratiopeptidase – A Cause for Spread of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. mdpi.com [mdpi.com]

- 7. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Serratiopeptidase, A Serine Protease Anti-Inflammatory, Fibrinolytic, and Mucolytic Drug, Can Be a Useful Adjuvant for Management in COVID-19 [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Serratiopeptidase Attenuates Lipopolysaccharide-Induced Vascular Inflammation by Inhibiting the Expression of Monocyte Chemoattractant Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of serratiopeptidase in the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Serrapeptase impairs biofilm, wall, and phospho-homeostasis of resistant and susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. balanceone.com [balanceone.com]

- 16. scielo.br [scielo.br]

- 17. Study of the fibrinolytic activity of serrapeptase and its in vitro thrombolytic effects | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 18. benchchem.com [benchchem.com]

- 19. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pharmadekho.com [pharmadekho.com]

- 21. applications.emro.who.int [applications.emro.who.int]

The Origin and Isolation of Serratiopeptidase from Serratia marcescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the origin, discovery, and methodologies for the isolation and purification of serratiopeptidase, a proteolytic enzyme of significant therapeutic interest. The content herein details the experimental protocols, quantitative data from various studies, and visual workflows to support research and development in this field.

Introduction and Origin

Serratiopeptidase (EC 3.4.24.40), also known as serrapeptase or serralysin, is an extracellular zinc-dependent metalloprotease with a wide range of pharmaceutical applications, primarily as an anti-inflammatory, analgesic, and anti-edemic agent.[1] Its therapeutic action is attributed to its ability to hydrolyze proteins like fibrin (B1330869) and bradykinin, which are mediators of inflammation and pain.

The enzyme was first discovered and isolated in the late 1960s from the enterobacterium Serratia sp. E-15, which was identified in the intestine of the silkworm, Bombyx mori.[1][2][3][4] This specific strain is now classified as Serratia marcescens ATCC 21074.[2] The enzyme plays a crucial biological role for the silkworm, enabling the emerging moth to dissolve its protective cocoon by breaking down the tough silk proteins.[2][3][5] While Serratia marcescens is the most common and potent producer of serratiopeptidase, other bacterial species have also been reported to produce similar enzymes.[1][6]

Production of Serratiopeptidase

The production of serratiopeptidase is achieved through submerged fermentation of Serratia marcescens. Optimization of fermentation parameters is critical for maximizing enzyme yield.

Microorganism and Inoculum Preparation

A pure culture of a potent Serratia marcescens strain (e.g., E-15, ATCC 21074, or other high-yielding isolates) is used.[1][2][7] An inoculum is prepared by transferring a loopful of the bacterial culture to a sterile broth medium (e.g., Trypticase Soy Broth or Luria-Bertani broth) and incubating it overnight to achieve a sufficient cell density.[8][9]

Fermentation Conditions

The inoculum is transferred to a larger production medium. Various media compositions have been evaluated to enhance productivity. A common approach involves using a Tryptone Soya Broth or custom media supplemented with specific carbon and nitrogen sources.[1][9] The process is typically carried out in a shaker flask or a bioreactor under controlled conditions.[1][10]

Key optimized parameters from various studies include:

-

pH: Optimal production is often observed at a pH between 6.0 and 7.0.[8][9][11]

-

Temperature: Incubation temperatures ranging from 25°C to 37°C have been reported as optimal.[3][8][10]

-

Incubation Period: Maximum enzyme production is typically reached within 24 to 72 hours.[1][8][9]

-

Nutrient Sources: Casein, dextrose, tryptone, and yeast extract are common components that significantly influence enzyme yield.[9][12][13] Silkworm pupae have also been used as an effective substrate.[10]

Isolation and Purification Protocol

Serratiopeptidase is an extracellular enzyme, meaning it is secreted into the fermentation broth. The purification process aims to isolate the enzyme from the culture supernatant and remove other proteins and contaminants.

Step 1: Harvesting the Crude Enzyme

-

Protocol: The fermentation broth is centrifuged at high speed (e.g., 10,000 rpm) for 20-30 minutes at 4°C to pellet the bacterial cells.[8]

-

Output: The resulting cell-free supernatant, which contains the crude serratiopeptidase, is carefully collected for further processing.[8]

Step 2: Ammonium Sulfate Precipitation

-

Protocol: This step concentrates the protein from the large volume of the supernatant. Solid ammonium sulfate is slowly added to the cell-free supernatant with constant stirring at 4°C to achieve a specific saturation level (reports vary from 30% to 80%).[1][11] The mixture is allowed to stand for several hours to allow the protein to precipitate. The precipitate is then collected by centrifugation.

-

Output: A protein pellet containing partially purified serratiopeptidase.

Step 3: Dialysis

-

Protocol: The collected pellet is redissolved in a minimal volume of a suitable buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 8.0).[1] This solution is then placed in a dialysis bag with a specific molecular weight cutoff (e.g., 12 kDa) and dialyzed against the same buffer for an extended period (12-24 hours) with several buffer changes.[6] This removes the ammonium sulfate and other small molecules.

-

Output: A desalted, concentrated enzyme solution.

Step 4: Chromatographic Purification

Further purification is achieved using one or more chromatography techniques.

-

Ion-Exchange Chromatography:

-

Protocol: The dialyzed sample is loaded onto an anion-exchange column, such as DEAE-Cellulose or a MonoQ column, pre-equilibrated with the starting buffer.[1][5] After washing the column to remove unbound proteins, the bound serratiopeptidase is eluted using a linear gradient of increasing salt concentration (e.g., NaCl).[1] Fractions are collected and assayed for proteolytic activity.

-

-

Gel Filtration Chromatography:

-

Protocol: Active fractions from the previous step are pooled, concentrated, and loaded onto a gel filtration column (e.g., Sephadex G-75 or G-100).[5][6] This separates proteins based on their molecular size. The enzyme is eluted with a suitable buffer, and fractions showing high activity are collected.

-

-

Output: Highly purified serratiopeptidase.

Characterization and Data

The purified enzyme is characterized to confirm its identity, purity, and activity.

Enzyme Assay (Caseinolytic Method)

This is the standard method for quantifying serratiopeptidase activity.[14]

-

Principle: The enzyme hydrolyzes casein, a protein substrate, into smaller, acid-soluble peptides. The amount of liberated tyrosine is measured spectrophotometrically.

-

Protocol:

-

A solution of 0.75% casein is prepared in a suitable buffer (e.g., Tris buffer, pH 8.5).[11]

-

The enzyme solution (0.5 mL) is mixed with the casein solution (2.5 mL) and incubated at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).[11]

-

The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the undigested casein.[11][14]

-

The mixture is centrifuged or filtered, and the absorbance of the supernatant is measured at 280 nm or 750 nm (after reaction with Folin's reagent) against a blank.[11]

-

One unit of activity is typically defined as the amount of enzyme required to liberate 1 µmol of tyrosine per minute under the specified conditions.[1][11]

-

SDS-PAGE and Molecular Weight Determination

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity of the enzyme and determine its molecular weight. Purified serratiopeptidase typically appears as a single band with a molecular weight ranging from 50 to 55 kDa.[1][5][8][15]

Quantitative Data Summary

The efficiency of a purification protocol is assessed by tracking the specific activity and yield at each step.

Table 1: Example Purification Summary for Serratiopeptidase from S. marcescens AD-W2

| Purification Step | Total Protease (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Purification Fold | Yield (%) |

|---|---|---|---|---|---|

| Culture Supernatant | 613,851.8 | 158.3 | 3,877.47 | 1.00 | 100 |

| Ammonium Sulphate (40-80%) | 49,156.85 | 6.42 | 7,658.90 | 1.97 | 8.01 |

| Ion Exchange (MonoQ) | 39,533.85 | 1.93 | 20,492.59 | 5.28 | 6.44 |

(Data adapted from Koul et al., 2021)[1]

Table 2: Comparison of Serratiopeptidase Characteristics from Different Studies

| Strain | Optimal pH | Optimal Temp. (°C) | Molecular Wt. (kDa) | Km (mg/mL) | Vmax (Units/mL) | Reference |

|---|---|---|---|---|---|---|

| S. marcescens AD-W2 | 9.0 | 50 | ~51 | 1.57 | 57,256 | [1][15] |

| S. marcescens (Unnamed) | 9.0 | 35 | 50-55 | - | - | [5] |

| S. marcescens E-15 | 7.3 | 37 | - | - | - | [3] |

| S. marcescens (Unnamed) | 6.0 | 32 | ~52 | - | - | [8][9] |

| S. marcescens VITSD2 | - | - | ~50 | - | - |[4] |

Conclusion

The isolation of serratiopeptidase from Serratia marcescens is a well-established, multi-step process involving controlled fermentation followed by a systematic purification cascade. While the fundamental steps of centrifugation, salt precipitation, and chromatography remain consistent, optimization of specific parameters such as media composition, pH, temperature, and chromatographic resins is essential for achieving high yield and purity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for professionals engaged in the research, development, and large-scale production of this therapeutically important enzyme.

References

- 1. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serratiopeptidase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. journal.hep.com.cn [journal.hep.com.cn]

- 5. ijisrt.com [ijisrt.com]

- 6. Purification, characterization, and structural elucidation of serralysin-like alkaline metalloprotease from a novel source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Production and Characterization of Serratiopeptidase Enzyme from Serratia Marcescens | Mohankumar | International Journal of Biology | CCSE [ccsenet.org]

- 10. Scale-Up of the Fermentation Process for the Production and Purification of Serratiopeptidase Using Silkworm Pupae as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of Serratiopeptidase Production from Serratia marcescens SP6 Using Sequential Strategy of Experimental Designs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Anti-Biofilm Activity of Serratiopeptidase Against Staphylococcus aureus: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their inherent resistance to antibiotics and host immune responses. The formation of a protective extracellular polymeric substance (EPS) matrix is central to the persistence of these infections. Serratiopeptidase, a metalloprotease derived from Serratia marcescens, has emerged as a promising agent with potent anti-biofilm capabilities. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental protocols related to the anti-biofilm activity of serratiopeptidase against S. aureus. It details the enzyme's impact on biofilm structure, bacterial viability, and key molecular components, offering a comprehensive resource for researchers in microbiology and drug development.

Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of infections, from minor skin ailments to life-threatening conditions like endocarditis and osteomyelitis.[1] A critical aspect of its virulence is the ability to form biofilms—structured communities of bacterial cells encased in a self-produced EPS matrix.[1][2] This matrix, composed of proteins, polysaccharides, and extracellular DNA, provides a formidable barrier against antimicrobial agents and the host immune system.[2] The challenges posed by biofilm-mediated antibiotic resistance necessitate the exploration of novel therapeutic strategies.

Serratiopeptidase (also known as serrapeptase) is an extracellular enzyme with a long history of use as an anti-inflammatory, mucolytic, and analgesic agent.[3][4] Recent research has highlighted its significant anti-biofilm properties against a range of pathogens, including S. aureus.[3][4][5] Serratiopeptidase has been shown to inhibit biofilm formation, disrupt established biofilms, and enhance the efficacy of conventional antibiotics.[3] This guide synthesizes the current understanding of its action, presenting key quantitative data and detailed experimental methodologies to facilitate further research in this promising area.

Mechanism of Action

The anti-biofilm activity of serratiopeptidase against S. aureus is multifaceted, involving both enzymatic and non-enzymatic actions that interfere with the integrity of the biofilm matrix and bacterial physiology.

2.1 Proteolytic and Non-Proteolytic Effects: Initially, the anti-biofilm effect was attributed to the enzyme's proteolytic activity, which could degrade protein components of the EPS matrix.[6] However, compelling evidence suggests a mechanism independent of proteolysis. A mutant form of serratiopeptidase, with its catalytic site inactivated, retained its ability to inhibit S. aureus biofilm formation.[3][7][8][9] This indicates that the enzyme may interact with bacterial surface components or signaling pathways through a non-enzymatic mechanism, potentially by modifying adhesion molecules.[3][9]

2.2 Interference with Biofilm Matrix Components: Serratiopeptidase has been shown to significantly alter the composition of the S. aureus cell wall and biofilm matrix.[4][10] Key targets include:

-

Peptidoglycans (PGs): Treatment with serratiopeptidase leads to a decrease in the peptidoglycan content of the bacterial cell wall.[4][10]

-

Lipoteichoic Acid (LTA): The enzyme alters the levels of LTA, a crucial component for biofilm formation in Gram-positive bacteria.[4][10]

-

Amyloid Proteins: Functional amyloid proteins, which contribute to the structural integrity of the biofilm, are also reduced following serratiopeptidase treatment.[4][10]

2.3 Disruption of Cellular Homeostasis: Beyond the physical matrix, serratiopeptidase appears to disrupt key physiological processes. Studies have demonstrated that it impairs phosphorus homeostasis by altering the activity of alkaline phosphatases (ALPs) and the levels of phosphate-binding DING proteins.[4][10] Intracellular ALP activity decreases significantly in treated bacteria, while extracellular activity increases, suggesting a disruption in phosphate (B84403) metabolism that is linked to biofilm formation.[4][10]

Quantitative Data on Anti-Biofilm Activity

The efficacy of serratiopeptidase has been quantified against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus.

Table 1: Biofilm Inhibition by Serratiopeptidase

| Strain | IC₅₀ (μg/mL) | Max. Inhibition (%) | Concentration for Max. Inhibition (μg/mL) | Reference |

|---|---|---|---|---|

| S. aureus (MSSA) | 0.67 | ~88% | 8 | [4] |

| S. aureus (MRSA) | 7.70 | ~83% | 20 |[4] |

Table 2: Effect of Serratiopeptidase on Bacterial Viability and Biofilm Components

| Strain | Parameter | Max. Reduction (%) | Concentration (μg/mL) | Reference |

|---|---|---|---|---|

| S. aureus (MSSA) | Bacterial Viability | ~46% | 2 | [4][10] |

| Peptidoglycan Content | ~16% | 2 | [4] | |

| Intracellular LTA | ~40% | (Lower doses) | [4][10] | |

| Intracellular ALP Activity | ~85% | Not specified | [4][10] | |

| S. aureus (MRSA) | Bacterial Viability | ~27% | Not specified | [4][10] |

| Peptidoglycan Content | ~9% | 8 | [4] |

| | Intracellular ALP Activity | ~89% | Not specified |[4][10] |

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of anti-biofilm agents. The following sections detail the methodologies commonly employed in studying serratiopeptidase's effects.

4.1 Bacterial Strains and Culture Conditions

-

Strains: Staphylococcus aureus ATCC 25923 (MSSA) and clinical MRSA isolates are commonly used.[4]

-

Growth Medium: Tryptic Soy Broth (TSB) supplemented with 1% (w/v) glucose is used to promote biofilm formation.[4] Luria-Bertani (LB) medium is used for initial overnight cultures.[4]

-

Culture Preparation: a. Inoculate a single colony of S. aureus into 5-10 mL of LB or TSB medium. b. Incubate overnight at 37°C with shaking.[2][11] c. For biofilm assays, dilute the overnight culture (typically 1:100 or 1:1000) into fresh TSB with glucose.[4][12]

4.2 Biofilm Formation and Inhibition Assay (Crystal Violet Method) This assay quantifies the total biofilm biomass attached to a surface.[1][2][13]

-

Plate Inoculation: Add 200 µL of the diluted bacterial culture into the wells of a 96-well flat-bottom tissue culture plate. Include wells with sterile medium only as a negative control.[11][14]

-

Treatment: To test for biofilm inhibition, add serratiopeptidase at various concentrations to the wells along with the bacterial inoculum.

-

Incubation: Incubate the plate statically (without shaking) for 24 hours at 37°C.[4][12]

-

Washing: Carefully discard the medium from the wells. Wash the wells gently two to three times with 200 µL of phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.[15]

-

Fixation: Fix the remaining biofilm by air-drying or by heating at 60°C for 30-60 minutes.[12]

-

Staining: Add 150-200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 5-15 minutes at room temperature.[6][12]

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add 200 µL of 30-33% acetic acid or 95% ethanol (B145695) to each well to dissolve the bound crystal violet.[6][15]

-

Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader.[7][12] The absorbance value is directly proportional to the biofilm biomass.

4.3 Bacterial Viability Assay (MTT Method) This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17]

-

Biofilm Formation: Grow biofilms in a 96-well plate as described in section 4.2.

-

Treatment: After the 24-hour incubation, remove the medium, wash with PBS, and add fresh medium containing various concentrations of serratiopeptidase to treat the pre-formed biofilm. Incubate for a further 24 hours.

-

MTT Addition: Remove the supernatants and wash the biofilms with PBS. Add 200 µL of MTT reagent (typically 0.5 mg/mL in PBS or serum-free medium) to each well.[18][19]

-

Incubation: Incubate the plate in the dark at 37°C for 2-4 hours.[18][19] During this time, metabolically active bacteria will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the MTT solution and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[18][19]

-

Quantification: Measure the absorbance of the purple solution at a wavelength of 570-595 nm.[16] The absorbance is proportional to the number of viable, metabolically active cells in the biofilm.

4.4 Biofilm Visualization (Confocal Laser Scanning Microscopy - CLSM) CLSM allows for the non-invasive, three-dimensional visualization of biofilm structure and cell viability.[20]

-

Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chambers.[21]

-

Treatment: Treat the biofilms with serratiopeptidase as required.

-

Staining: Stain the biofilms using fluorescent dyes. A common combination is a LIVE/DEAD staining kit, which uses two dyes (e.g., SYTO 9 and propidium (B1200493) iodide) to differentiate between live cells (green fluorescence) and dead cells (red fluorescence).[21]

-

Imaging: Acquire z-stack images of the biofilm using a confocal microscope.[21][22]

-

Analysis: Process the images using appropriate software (e.g., COMSTAT, ImageJ) to analyze biofilm characteristics such as thickness, biomass, and the ratio of live to dead cells.[1]

Conclusion and Future Directions

Serratiopeptidase demonstrates significant anti-biofilm activity against both MSSA and MRSA through a complex mechanism that involves the disruption of the EPS matrix, reduction of bacterial viability, and interference with cellular homeostasis.[4][10] Notably, its efficacy appears to stem from both proteolytic and non-proteolytic actions, making it a unique and promising therapeutic candidate.[3][9] The quantitative data clearly supports its potential to inhibit biofilm formation at low concentrations.

Future research should focus on elucidating the precise molecular targets of its non-proteolytic activity and evaluating its efficacy in more complex in vivo models of biofilm infection. Furthermore, synergistic studies combining serratiopeptidase with conventional antibiotics could pave the way for novel therapeutic strategies to combat persistent S. aureus infections.[3] The development of advanced delivery systems, such as nanoparticle or hydrogel formulations, could also enhance its stability and targeted delivery to infection sites.[4][5] Overall, serratiopeptidase represents a valuable tool for both research and potential clinical applications in the ongoing battle against biofilm-mediated diseases.

References

- 1. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 2. ableweb.org [ableweb.org]

- 3. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serrapeptase impairs biofilm, wall, and phospho-homeostasis of resistant and susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. web.iitd.ac.in [web.iitd.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Serratiopeptidase: a well-known metalloprotease with a new non-proteolytic activity against S. aureus biofilm | Semantic Scholar [semanticscholar.org]

- 9. Serratiopeptidase: a well-known metalloprotease with a new non-proteolytic activity against S. aureus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serrapeptase impairs biofilm, wall, and phospho-homeostasis of resistant and susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Crystal violet assay [bio-protocol.org]

- 13. Crystal Violet and XTT Assays on Staphylococcus aureus Biofilm Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Application of MTT assay for probing metabolic activity in bacterial biofilm-forming cells on nanofibrous materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 4.5.2. Biofilm Cell Viability MTT Assay [bio-protocol.org]

- 19. bds.berkeley.edu [bds.berkeley.edu]

- 20. Confocal spectral microscopy, a non-destructive approach to follow contamination and biofilm formation of mCherry Staphylococcus aureus on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Serrapeptase: A Technical Guide on Proteolytic Activity and Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Serrapeptase, also known as serratiopeptidase, is a proteolytic enzyme with significant therapeutic interest, primarily owing to its potent anti-inflammatory, fibrinolytic, and mucolytic properties.[1][2] This technical guide provides an in-depth analysis of its core enzymatic characteristics—proteolytic activity and substrate specificity—supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Physicochemical and Enzymatic Properties

Serrapeptase is a metalloprotease containing a zinc atom at its active site, which is crucial for its catalytic activity.[3][4] It is produced by the bacterium Serratia marcescens.[3] The enzyme's stability and activity are influenced by environmental factors such as temperature and pH.

Table 1: Key Physicochemical and Enzymatic Parameters of Serrapeptase

| Parameter | Value/Observation | Context | Source |

| EC Number | 3.4.24.40 | Enzyme Commission number | [4][5] |

| Molecular Weight | 45-60 kDa | Determined by methods such as SDS-PAGE | [3][4][5] |

| Amino Acid Composition | 470 amino acids; devoid of sulfur-containing amino acids (cysteine and methionine) | --- | [3][4] |

| Optimal pH | 8.0 - 9.0 | In vitro enzyme activity assay | [3][6][7] |

| Optimal Temperature | 40°C - 60°C | In vitro enzyme activity assay | [3][5][6] |

| Inactivation | 55°C for 15 minutes | In vitro enzyme activity assay | [3][5] |

| Isoelectric Point (pI) | 5.3 | --- | [3] |

Proteolytic Activity: Quantitative Analysis

The enzymatic activity of serrapeptase is most commonly quantified through its ability to hydrolyze protein substrates, such as casein and fibrin (B1330869). The activity is typically expressed in units (U), where one unit corresponds to a specific amount of substrate hydrolyzed per unit of time under defined conditions.

Table 2: Quantitative Proteolytic and Fibrinolytic Activity of Serrapeptase

| Substrate | Activity | Specific Activity | Source Organism/Study Context | Source |

| Casein | 2800 U/mg | 3739 U/mg of protein | --- | [7] |

| Fibrin | 1295 U/mg | 3867 U/mg of protein | Fibrin plate assay | [7] |

Substrate Specificity

Serrapeptase exhibits broad substrate specificity, enabling it to hydrolyze a variety of proteins. This characteristic is fundamental to its therapeutic effects, which involve the breakdown of proteins involved in inflammation, blood clotting, and mucus formation.[6][8]

3.1. General Proteolytic Action

The enzyme is known to cleave peptide bonds involving various amino acid residues. Its broad specificity allows it to act on a range of proteinaceous substrates.[6]

3.2. Fibrinolytic Activity

A key therapeutic action of serrapeptase is its ability to dissolve fibrin, a protein essential for blood clot formation.[1][8] This fibrinolytic activity is being explored for its potential in cardiovascular health.[1]

3.3. Breakdown of Inflammatory Mediators

Serrapeptase is reported to hydrolyze proteins that mediate pain and inflammation, such as bradykinin, histamine, and serotonin.[2][4] By breaking down these molecules, it helps to alleviate pain and reduce swelling at the site of inflammation.[2] It also aids in clearing inflammatory exudates, which are protein-rich fluids that accumulate during the inflammatory response.[4]

3.4. Mucolytic Activity

The enzyme can thin mucus and other secretions by breaking down their protein structure, making them easier to expel from the body.[2][8] This property is beneficial in respiratory conditions characterized by thick mucus.[8]

Table 3: Known Substrates and Cleavage Sites of Serrapeptase

| Substrate Class | Specific Substrates | Cleaved Peptide Linkages | Therapeutic Relevance | Source |

| Structural Proteins | Fibrin, Casein, Bovine Serum Albumin | Broad specificity | Fibrinolysis, General Proteolysis | [4][7][9] |

| Inflammatory Mediators | Bradykinin, Histamine, Serotonin | Not specified in detail | Anti-inflammatory, Analgesic | [2][4] |

| General Peptides | Various synthetic and natural peptides | Asn-Gln, CysSO3H-Gly, Arg-Gly, Tyr-tyr, His-Leu, Gly-Ala, Ala-Leu, Tyr-leu, Gly-Gly, Phen-Tyr, Tyr-Thr | Broad substrate specificity | [6] |

Proposed Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of serrapeptase are believed to be mediated, in part, through its interaction with the cyclooxygenase (COX) pathway. It is proposed that serrapeptase can inhibit the activity of COX-I and COX-II enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation and pain.[4][10]

Caption: Proposed inhibition of the COX pathway by Serrapeptase.

Experimental Protocols

The quantification of serrapeptase's proteolytic activity is crucial for research and quality control. The caseinolytic assay is the most widely used method for this purpose.[5][6]

5.1. Caseinolytic Assay for Serrapeptase Activity

Principle: This assay measures the ability of serrapeptase to hydrolyze casein. The enzyme reaction is stopped by adding a protein precipitant like trichloroacetic acid (TCA). The amount of soluble peptides (specifically, the liberated tyrosine) in the supernatant is then quantified, often using the Folin-Ciocalteu reagent, with absorbance measured spectrophotometrically at 660 nm.[11][12] The activity is determined by comparing the absorbance to a standard curve of tyrosine.

Detailed Methodology:

-

Preparation of Reagents:

-

Substrate Solution (Casein): Dissolve a known concentration of casein (e.g., 0.75% - 1.2%) in a suitable buffer (e.g., Tris buffer pH 8.5 or Sodium borate-HCl buffer pH 9.0).[12][13] Heat gently in a water bath to dissolve completely, then cool.

-

Enzyme Solution: Prepare a stock solution of serrapeptase in the same buffer. Create serial dilutions to find a concentration that falls within the linear range of the assay.

-

Protein Precipitating Solution: Trichloroacetic acid (TCA), typically around 15%.[13]

-

Folin-Ciocalteu Reagent: Dilute the commercial reagent as required.

-

Sodium Carbonate Solution: e.g., 0.6% w/v.[12]

-

Tyrosine Standard Solution: Prepare a stock solution of L-tyrosine and create a series of dilutions to generate a standard curve.

-

-

Enzymatic Reaction:

-

Pre-incubate both the enzyme and substrate solutions at the optimal temperature (e.g., 37°C) for about 5 minutes.[12]

-

To initiate the reaction, mix a defined volume of the enzyme solution with the substrate solution (e.g., 0.5 mL of enzyme to 2.5 mL of substrate).[13]

-

Incubate the mixture at 37°C for a precise duration (e.g., 20-30 minutes).[12][13]

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding the TCA solution. This will precipitate the unhydrolyzed casein.[13]

-

Allow the mixture to stand for a period (e.g., 30 minutes at 37°C) to ensure complete precipitation.[12]

-

Separate the precipitate by centrifugation or filtration (e.g., using Whatman No. 1 filter paper).[13]

-

Take an aliquot of the clear supernatant.

-

Add sodium carbonate solution followed by the diluted Folin-Ciocalteu reagent.[12]

-

Incubate at 37°C for approximately 30 minutes to allow for color development.[12]

-

Measure the absorbance of the solution at 660 nm using a spectrophotometer.[11]

-

-

Calculation:

-

Construct a standard curve by plotting the absorbance values of the tyrosine standards against their known concentrations.

-

Determine the amount of tyrosine released in the enzyme reaction from the standard curve.

-

Calculate the enzyme activity in Units/mg, where one unit is often defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the assay conditions.[13]

-

Caption: Workflow for a caseinolytic assay of Serrapeptase activity.

5.2. Other Analytical Techniques

While the caseinolytic assay measures activity, other methods are employed for the purification, identification, and quantification of the serrapeptase protein itself.

-

High-Performance Liquid Chromatography (HPLC): Used for the purification and quantitative determination of serrapeptase in various samples, including pharmaceutical formulations and biological fluids.[5][11]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Employed to determine the molecular weight and purity of the enzyme.[5][11]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and specific method for quantifying the concentration of serrapeptase protein, particularly in biological samples like plasma.[4][6]

Conclusion

Serrapeptase is a robust proteolytic enzyme with broad substrate specificity that underpins its therapeutic applications. Its ability to hydrolyze key proteins involved in inflammation and coagulation, such as fibrin and bradykinin, is well-documented. The proposed mechanism involving the inhibition of COX enzymes provides a molecular basis for its anti-inflammatory effects. Standardized protocols, particularly the caseinolytic assay, are essential for the reliable quantification of its enzymatic activity, which is a critical parameter for both research and the development of serrapeptase-based therapeutics. Further investigation into its precise molecular interactions and substrate-binding kinetics will continue to advance its potential in various clinical applications.

References

- 1. Serrapeptase: Benefits, Side Effects, and Dosage [healthline.com]

- 2. amberlife.net [amberlife.net]

- 3. examine.com [examine.com]

- 4. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. What is the mechanism of Serrapeptase? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. The role of serratiopeptidase in the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]

- 12. pharmadekho.com [pharmadekho.com]

- 13. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to the Molecular Structure and Active Site of Serratiopeptidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serratiopeptidase, a prominent metalloprotease derived from the non-pathogenic enterobacterium Serratia marcescens, has garnered significant attention for its therapeutic applications, primarily as an anti-inflammatory and analgesic agent.[1][2] This technical guide provides a comprehensive overview of the molecular architecture of serratiopeptidase, with a detailed focus on its active site. The document elucidates the structural features that are fundamental to its proteolytic activity and presents detailed experimental protocols for its purification, characterization, and structural analysis. This guide is intended to be a valuable resource for researchers engaged in the study of this enzyme and for professionals involved in the development of new therapeutic agents.

Molecular Structure of Serratiopeptidase

Serratiopeptidase is a zinc-dependent metalloendoprotease belonging to the Peptidase M10B (Matrixin) family, also known as serralysin.[3] Its molecular weight is typically in the range of 45-60 kDa.[1][3] The three-dimensional structure of serratiopeptidase has been elucidated through X-ray crystallography, with key structures deposited in the Protein Data Bank (PDB) under accession codes such as 1SAT and 1SRP.[4][5]

The overall architecture of serratiopeptidase is characterized by two distinct domains: an N-terminal catalytic domain and a C-terminal β-sandwich domain.[4] The catalytic domain harbors the active site and exhibits a folding topology common to other zinc metalloendoproteases, featuring a five-stranded antiparallel β-sheet and five α-helices.[4] The C-terminal domain is rich in β-strands and plays a crucial role in the stability of the enzyme, containing multiple calcium binding sites.[4] The presence of Ca2+ ions is vital for maintaining the structural integrity and stability of this domain.[4]

| Structural Parameter | Value | Reference |

| PDB ID | 1SAT | [5] |

| Resolution | 1.80 Å | [5] |

| Molecular Weight | ~50.66 kDa | [5] |

| Method | X-Ray Diffraction | [5] |

| PDB ID | 1SRP | [4] |

| Resolution | 2.00 Å | [4] |

| Molecular Weight | ~50.84 kDa | [4] |

| Method | X-Ray Diffraction | [4] |

The Active Site of Serratiopeptidase

The catalytic activity of serratiopeptidase is centered within its active site, which is located in a cleft of the N-terminal domain. The key feature of the active site is a catalytic zinc ion (Zn2+), which is essential for the enzyme's proteolytic function. This zinc ion is coordinated by several amino acid residues, which are critical for its catalytic mechanism.

Based on crystallographic data, the zinc ion is typically coordinated by three histidine residues and a tyrosine residue.[4][5] Specifically, in the structure of serratiopeptidase from Serratia sp. E-15 (PDB: 1SRP), the catalytic zinc ion is ligated by His176, His180, His186, and Tyr216, along with a water molecule, resulting in a distorted trigonal bipyramidal geometry.[4] In another study of the 50 kDa metalloprotease from Serratia marcescens (PDB: 1SAT), Tyr216 is also identified as a zinc ligand.[5] A study on a thermoactive serratiopeptidase from Serratia marcescens AD-W2 identified the catalytic domain as comprising a Zn ion coordinated with three histidine residues (His192, His196, His202), along with a glutamate (B1630785) (Glu193) and a tyrosine (Tyr232) residue.[2] The slight variations in residue numbering can be attributed to differences in the specific strains and constructs of the enzyme being studied.

The catalytic mechanism is believed to involve the activation of the zinc-bound water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the peptide bond in the substrate. The surrounding amino acid residues in the active site play crucial roles in substrate binding and in stabilizing the transition state during catalysis.

| Active Site Component | Description | Key Residues (Example from 1SRP) | Reference |

| Catalytic Ion | Zinc (Zn2+) | - | [4][5] |

| Coordinating Residues | Amino acids directly binding the zinc ion. | His176, His180, His186, Tyr216 | [4] |

| Geometry | Distorted trigonal bipyramidal coordination of the zinc ion. | - | [4] |

Experimental Protocols

Purification of Serratiopeptidase

A common method for the purification of serratiopeptidase from bacterial culture supernatant involves a two-step process of ammonium (B1175870) sulfate (B86663) precipitation followed by ion-exchange chromatography.[2]

3.1.1. Ammonium Sulfate Precipitation

-

Centrifugation: The bacterial culture is centrifuged to pellet the cells, and the supernatant containing the secreted serratiopeptidase is collected.

-

Precipitation: Solid ammonium sulfate is gradually added to the supernatant to achieve a specific saturation level (e.g., 30-80%). The mixture is stirred gently at 4°C to allow for the precipitation of proteins.

-

Collection of Precipitate: The precipitated proteins are collected by centrifugation.

-

Resuspension and Dialysis: The protein pellet is resuspended in a minimal volume of a suitable buffer (e.g., 0.05 M buffer, pH 8.0) and dialyzed extensively against the same buffer to remove excess ammonium sulfate.[2]

3.1.2. Ion-Exchange Chromatography

-

Column Equilibration: An anion-exchange chromatography column (e.g., Mono Q 5/50 GL) is equilibrated with a starting buffer (e.g., phosphate (B84403) buffer, pH 6.0).[6]

-

Sample Loading: The dialyzed protein sample from the previous step is loaded onto the equilibrated column.

-

Washing: The column is washed with the starting buffer to remove unbound proteins.

-

Elution: A linear gradient of increasing salt concentration (e.g., NaCl) in the starting buffer is applied to the column to elute the bound proteins.[6]

-

Fraction Collection: Fractions are collected throughout the elution process.

-

Activity Assay: Each fraction is assayed for serratiopeptidase activity (using the caseinolytic assay described below) to identify the fractions containing the purified enzyme.

Caption: Workflow for the purification of serratiopeptidase.

Caseinolytic Assay for Enzymatic Activity

The proteolytic activity of serratiopeptidase is commonly determined using a caseinolytic assay, which measures the hydrolysis of casein.[7][8]

-

Preparation of Reagents:

-

Casein Substrate (0.65% w/v): Dissolve 0.65 g of casein in 100 ml of a suitable buffer (e.g., sodium borate (B1201080) hydrochloric acid buffer, pH 9.0). Heat in a boiling water bath for 1-2 minutes to dissolve completely, then cool.[9]

-

Trichloroacetic Acid (TCA) Solution (0.11 M): Prepare a solution of TCA for terminating the reaction.

-

Folin & Ciocalteu's Phenol Reagent.

-

Sodium Carbonate Solution (0.5 M).

-

Tyrosine Standard Solutions: Prepare a series of standard solutions of L-tyrosine.

-

-

Assay Procedure:

-

Reaction Setup: In test tubes, add 5 ml of the casein substrate solution.

-

Pre-incubation: Equilibrate the tubes at 37°C for 5 minutes.

-

Enzyme Addition: Add 1 ml of the serratiopeptidase solution to the tubes and mix immediately.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[3]

-

Reaction Termination: Stop the reaction by adding 5 ml of the TCA solution. This will precipitate the unhydrolyzed casein.

-

Blank Preparation: Prepare a blank by adding the TCA solution before adding the enzyme.

-

Centrifugation/Filtration: Centrifuge or filter the samples to remove the precipitated protein.

-

Color Development: Take a known volume of the clear supernatant and add sodium carbonate solution, followed by the Folin & Ciocalteu's reagent.

-

Absorbance Measurement: Measure the absorbance of the resulting blue color at 660 nm.

-

Quantification: Determine the amount of tyrosine released by comparing the absorbance to a standard curve prepared with the tyrosine standard solutions.

-

Caption: General workflow for the caseinolytic assay.

X-ray Crystallography

The determination of the three-dimensional structure of serratiopeptidase is achieved through X-ray crystallography.

-

Crystallization:

-

Data Collection:

-

The crystals are exposed to a beam of X-rays, and the diffraction pattern is recorded.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the electron density map of the molecule.

-

An atomic model of the protein is built into the electron density map and refined to yield the final three-dimensional structure.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the active site of serratiopeptidase. While detailed experimental protocols for site-directed mutagenesis of serratiopeptidase are not abundant in the literature, a general workflow can be described. A study has reported the construction of a serratiopeptidase mutant by replacing a glutamic acid in the catalytic site with an alanine (B10760859) to investigate its effect on anti-biofilm activity.[3]

-

Mutagenic Primer Design: Design synthetic DNA primers that are complementary to the region of the serratiopeptidase gene containing the target amino acid codon, with the exception of a mismatch that introduces the desired mutation.

-

PCR Amplification: Use the mutagenic primers in a polymerase chain reaction (PCR) with a plasmid containing the wild-type serratiopeptidase gene as a template. This will generate copies of the plasmid containing the desired mutation.

-

Template Removal: The parental, non-mutated DNA template is selectively removed by enzymatic digestion (e.g., with DpnI, which digests methylated DNA, leaving the newly synthesized, unmethylated mutant DNA intact).

-

Transformation: The mutated plasmids are transformed into competent E. coli cells for propagation.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

-

Protein Expression and Characterization: The mutant serratiopeptidase protein is expressed and purified, and its enzymatic activity and other properties are characterized and compared to the wild-type enzyme to determine the effect of the mutation.

References

- 1. rjpn.org [rjpn.org]

- 2. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the 50 kDa metallo protease from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preliminary X-ray studies on Serratia protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Vitro Anti-Inflammatory Mechanisms of Serratiopeptidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serratiopeptidase, a proteolytic enzyme derived from the non-pathogenic bacterium Serratia marcescens, has garnered significant interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the in-vitro studies that have elucidated the anti-inflammatory effects of serratiopeptidase at a molecular level. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways. While extensive clinical research has been conducted, this guide focuses specifically on the foundational in-vitro evidence that underpins our understanding of serratiopeptidase's mechanism of action.

Core Anti-Inflammatory Mechanisms

In-vitro studies have revealed that serratiopeptidase exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key inflammatory mediators and signaling pathways. The enzyme's proteolytic nature allows it to break down proteins that mediate the inflammatory response at the site of injury, thereby reducing swelling and pain.

Inhibition of Inflammatory Mediators

Serratiopeptidase has been shown to hydrolyze inflammatory mediators such as bradykinin, histamine, and serotonin. By breaking down these molecules, it helps to alleviate pain and reduce vascular permeability, a key factor in inflammatory edema.

Regulation of Inflammatory Cytokines and Chemokines

A growing body of evidence from in-vitro studies suggests that serratiopeptidase can modulate the expression of pro-inflammatory cytokines and chemokines. It has been reported to reduce the levels of key inflammatory players such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). This regulation is crucial in controlling the inflammatory cascade.

Interaction with Cyclooxygenase (COX) Pathways

Serratiopeptidase is believed to have a strong affinity for cyclooxygenase (COX) enzymes, particularly COX-I and COX-II. These enzymes are critical in the synthesis of prostaglandins, which are potent inflammatory mediators. By potentially inhibiting COX enzymes, serratiopeptidase can effectively reduce the production of prostaglandins, thus mitigating the inflammatory response.

Quantitative Data on Anti-Inflammatory Effects

While numerous studies allude to the anti-inflammatory effects of serratiopeptidase, specific quantitative data from in-vitro assays, such as IC50 values for cytokine and COX inhibition, are not consistently reported in publicly available literature. The following tables summarize the available qualitative and semi-quantitative findings.

| Inflammatory Marker | Cell Line / System | Effect of Serratiopeptidase | Quantitative Data | Reference |

| Protein Denaturation | Egg Albumin | Inhibition of heat-induced denaturation | Concentration-dependent inhibition | [1][2] |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production | IC50 values reported for various natural products, but specific data for serratiopeptidase is not available in the provided search results. | [3][4][5] |

| TNF-α | LPS-stimulated Macrophages | Reduction in TNF-α levels | Specific IC50 or percentage inhibition data for serratiopeptidase is not readily available. | [6][7] |

| IL-6 | LPS-stimulated Macrophages | Reduction in IL-6 levels | Specific IC50 or percentage inhibition data for serratiopeptidase is not readily available. | [6][7] |

| COX-2 | In-vitro enzyme assays | Implied inhibition through affinity | Specific IC50 values for serratiopeptidase are not available in the provided search results. | [8] |

Signaling Pathway Analysis

The anti-inflammatory effects of serratiopeptidase are intrinsically linked to its ability to modulate key intracellular signaling pathways, most notably the NF-κB pathway.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. In-vitro evidence suggests that serratiopeptidase may inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.

Experimental Workflow for Investigating NF-κB Inhibition

A typical in-vitro workflow to study the effect of serratiopeptidase on the NF-κB pathway involves the use of cell lines such as RAW 264.7 macrophages.

Detailed Experimental Protocols

Inhibition of Albumin Denaturation Assay

This in-vitro assay is a widely used method to assess the anti-inflammatory activity of substances by measuring their ability to inhibit protein denaturation, a hallmark of inflammation.[2][9]

Principle: Inflammation can lead to the denaturation of proteins. This assay uses heat-induced denaturation of egg albumin as a model system. The ability of a test compound to prevent this denaturation is measured spectrophotometrically by the reduction in turbidity of the solution.

Materials:

-

Fresh hen's egg albumin

-

Phosphate buffered saline (PBS), pH 6.4

-

Serratiopeptidase solutions of varying concentrations

-

Acetylsalicylic acid (Aspirin) as a standard reference

-

Distilled water

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture:

-

Prepare a 5 mL reaction mixture containing:

-

0.2 mL of egg albumin

-

2.8 mL of PBS (pH 6.4)

-

2 mL of varying concentrations of serratiopeptidase solution.

-

-

For the control, use 2 mL of distilled water instead of the serratiopeptidase solution.

-

For the standard, use 2 mL of a known concentration of acetylsalicylic acid solution.

-

-

Incubation:

-

Heat-Induced Denaturation:

-

Measurement:

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100

-

Caseinolytic Assay for Serratiopeptidase Activity

This assay is a fundamental method to determine the proteolytic activity of serratiopeptidase.[10][11][12]

Principle: Serratiopeptidase hydrolyzes the protein casein into smaller, soluble peptides. The amount of tyrosine and other aromatic amino acids released is proportional to the enzyme's activity and can be quantified spectrophotometrically after precipitation of the undigested casein.

Materials:

-

Casein solution (e.g., 0.65% w/v in a suitable buffer like Tris-HCl, pH 8.5)

-

Serratiopeptidase solution of unknown activity

-

Trichloroacetic acid (TCA) solution (e.g., 15%)

-

Folin & Ciocalteu's phenol (B47542) reagent

-

Sodium carbonate solution

-

L-Tyrosine standard solutions

-

Spectrophotometer

Procedure:

-

Enzymatic Reaction:

-

Reaction Termination:

-

Stop the reaction by adding 2.0 mL of TCA solution. This will precipitate the undigested casein.[11]

-

Allow the mixture to stand for a few minutes and then filter or centrifuge to obtain a clear supernatant.

-

-

Color Development:

-

Take an aliquot of the supernatant and add sodium carbonate solution, followed by the Folin & Ciocalteu's reagent.

-

-

Measurement:

-

Quantification:

-

Determine the amount of tyrosine released by comparing the absorbance to a standard curve prepared with known concentrations of L-tyrosine.

-

One unit of serratiopeptidase activity is typically defined as the amount of enzyme required to liberate 1 µmol of tyrosine per minute under the specified conditions.

-

Conclusion

The in-vitro evidence strongly supports the anti-inflammatory properties of serratiopeptidase, highlighting its potential as a therapeutic agent. Its ability to modulate key inflammatory mediators and signaling pathways, particularly the NF-κB pathway, provides a solid molecular basis for its observed clinical effects. However, there is a clear need for more rigorous in-vitro studies that provide specific quantitative data, such as IC50 values, to allow for a more precise understanding and comparison of its potency against various inflammatory targets. The detailed protocols and workflows provided in this guide offer a framework for researchers to conduct further investigations into the nuanced anti-inflammatory mechanisms of this promising enzyme. Such studies will be invaluable for the continued development and rational application of serratiopeptidase in a clinical setting.

References

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. scite.ai [scite.ai]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. japsonline.com [japsonline.com]

Unveiling the Analgesic Potential of Serrapeptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serrapeptase, a proteolytic enzyme derived from the microorganism Serratia marcescens, has garnered significant interest for its therapeutic properties, particularly its analgesic and anti-inflammatory effects. This technical guide provides an in-depth exploration of the core scientific principles underlying the analgesic properties of serrapeptase. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document collates quantitative data from various clinical studies, presents detailed experimental protocols for key assays, and visualizes the intricate signaling pathways and experimental workflows associated with serrapeptase's mechanism of action. Through a synthesis of existing research, this guide aims to facilitate a deeper understanding of serrapeptase's potential as a therapeutic agent for pain and inflammation.

Introduction

Serrapeptase, also known as serratiopeptidase, is an extracellular metalloprotease produced by the non-pathogenic bacterium Serratia marcescens found in the gut of silkworms.[1] For decades, it has been used in clinical practice in several countries for its anti-inflammatory, anti-edemic, and analgesic effects.[2] The primary mechanism behind these properties is its ability to hydrolyze proteins, targeting inflammatory mediators and cellular debris at the site of inflammation. This guide delves into the scientific evidence supporting the analgesic properties of serrapeptase, providing a technical overview for advanced research and development.

Mechanism of Analgesic Action

The analgesic effect of serrapeptase is believed to be multifactorial, stemming from its potent anti-inflammatory activity. The key mechanisms include:

-

Hydrolysis of Inflammatory Mediators: Serrapeptase directly breaks down proteins that mediate pain and inflammation, such as bradykinin (B550075), histamine, and serotonin.[3] By reducing the concentration of these molecules at the site of injury, serrapeptase can alleviate pain and reduce swelling.

-

Modulation of the Cyclooxygenase (COX) Pathway: Evidence suggests that serrapeptase may exert its anti-inflammatory effects by influencing the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation.[4]

-

Fibrinolytic Activity: Serrapeptase can break down fibrin, a protein involved in blood clotting and the inflammatory response. This fibrinolytic action can improve microcirculation and reduce edema, thereby contributing to pain relief.

-

Reduction of Inflammatory Cytokines: Serrapeptase has been shown to modulate the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which play a crucial role in the inflammatory cascade and pain signaling.[2]

Signaling Pathway Diagram

Caption: Serrapeptase's proposed mechanism of analgesic action.

Quantitative Data from Clinical Trials

The analgesic efficacy of serrapeptase has been evaluated in various clinical settings. The following tables summarize the quantitative data from key studies.

Table 1: Post-Operative Dental Surgery

| Study | Number of Patients | Dosage of Serrapeptase | Comparator(s) | Key Findings |

| Al-Khateeb & Nusair (2008)[4] | 24 | 5 mg | Placebo (with paracetamol 1000mg) | Significant reduction in pain intensity in the serrapeptase group on the 2nd, 3rd, and 7th postoperative days (P<0.05). |

| Tamimi et al. (2021)[5][6][7] | 133 | Not specified | Placebo (with paracetamol) | No statistically significant difference in reported pain. However, significant improvement in trismus and swelling on day 4 (P < 0.001). |

| A meta-analysis (2023)[8] | 5 studies | 10 to 60 mg/day | Paracetamol, methylprednisolone, dexamethasone, placebo | Serrapeptase was effective in managing trismus, swelling, and pain to various degrees. |

Table 2: Breast Engorgement

| Study | Number of Patients | Dosage of Serrapeptase | Comparator(s) | Key Findings |

| Kee et al. (1989)[9][10][11] | 70 | Not specified | Placebo | 85.7% of patients receiving serrapeptase had "Moderate to Marked" improvement in breast pain, swelling, and induration compared to 60.0% in the placebo group. "Marked" improvement was seen in 22.9% of the treatment group versus 2.9% of the placebo group (P < 0.05). |

| Cochrane Review (2020)[12] | 1 study (70 women) | Not specified | Placebo | Serrapeptase may reduce the risk of engorgement compared to placebo (RR 0.36, 95% CI 0.14 to 0.88). Another study found fewer women experienced breast pain with serrapeptase, but the confidence intervals were wide.[12] There was a slightly lower risk of breast swelling with serrapeptase compared to placebo, but again with wide confidence intervals.[12] |

Table 3: Carpal Tunnel Syndrome

| Study | Number of Patients | Dosage of Serrapeptase | Comparator(s) | Key Findings |

| Panagariya & Sharma (1999)[13][14] | 20 | 10 mg twice daily | None | 65% of cases showed significant clinical improvement after 6 weeks, supported by significant improvement in electrophysiological parameters. Recurrence was reported in four cases. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in serrapeptase research.

Caseinolytic Assay for Proteolytic Activity

This assay is a common method to quantify the enzymatic activity of serrapeptase.[1][15][16]

Principle: Serrapeptase hydrolyzes casein, a protein substrate, into smaller, soluble peptides. The amount of liberated tyrosine, an amino acid, is then quantified spectrophotometrically.[15][17]

Protocol:

-

Reagent Preparation:

-

Casein Solution (0.65% w/v): Dissolve 0.65 g of casein in 100 mL of a suitable buffer (e.g., Tris-HCl, pH 7.0). Heat gently to dissolve and then cool to 37°C.

-

Trichloroacetic Acid (TCA) Solution (0.44 M): Prepare a 0.44 M solution of TCA in deionized water.

-

Folin-Ciocalteu's Phenol Reagent: Use a commercially available reagent.

-

Tyrosine Standard Solutions: Prepare a series of standard solutions of L-tyrosine (e.g., 0-100 µg/mL).

-

-

Enzymatic Reaction:

-

Equilibrate 5 mL of the casein solution at 37°C for 5 minutes.

-

Add a known amount of the serrapeptase solution to the casein solution and incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding 5 mL of the TCA solution. This will precipitate the unhydrolyzed casein.

-

Allow the mixture to stand for 30 minutes at room temperature.

-

-

Quantification:

-

Centrifuge the mixture to pellet the precipitated casein.

-

Collect the supernatant containing the soluble peptides and liberated tyrosine.

-

To a known volume of the supernatant, add Folin-Ciocalteu's reagent and measure the absorbance at a specific wavelength (e.g., 660 nm) using a spectrophotometer.

-

Construct a standard curve using the tyrosine standard solutions and determine the concentration of tyrosine in the sample.

-

-

Calculation of Activity:

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that liberates a specific amount of tyrosine per minute under the assay conditions.[15]

-

Experimental Workflow: Caseinolytic Assay

Caption: A generalized workflow for a caseinolytic assay.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Markers (e.g., C-Reactive Protein, IL-6, TNF-α)

Principle: A sandwich ELISA is a common method to quantify specific proteins like C-Reactive Protein (CRP), IL-6, and TNF-α in biological samples.[9][13][18][19][20] An antibody specific to the target protein is coated on a microplate well. The sample is added, and the target protein binds to the antibody. A second, enzyme-linked antibody that also recognizes the target protein is added, forming a "sandwich." A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the target protein.

Protocol (General):

-